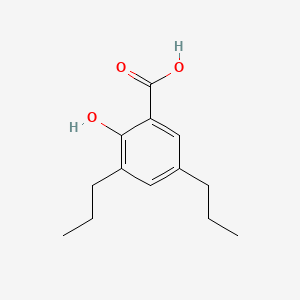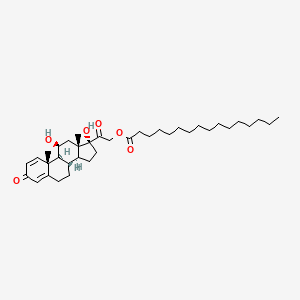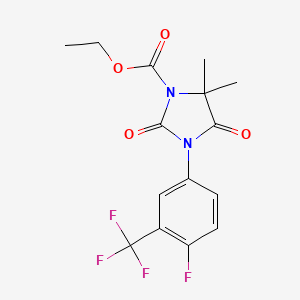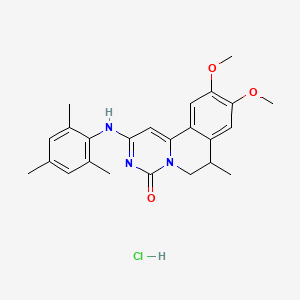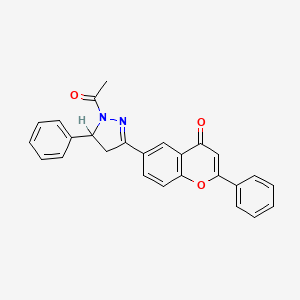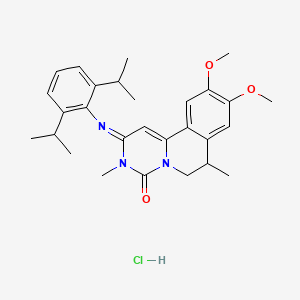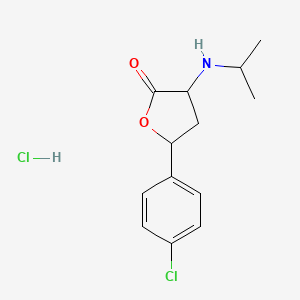
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo-, monohydrochloride, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo-, monohydrochloride, (S)- is a complex organic compound with significant applications in the pharmaceutical industry. This compound is known for its potential therapeutic properties, particularly in the treatment of various infections and diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo-, monohydrochloride, (S)- involves multiple steps. One common method includes the use of Grignard reagents to construct the naphthyridine scaffold . The process typically starts with the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile, followed by acidolysis and cyclocondensation to form the desired naphthyridine derivatives .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using robust and practical approaches. The synthesis is optimized for high yield and purity, ensuring that the compound meets pharmaceutical standards. The scalability of the synthetic route is proven on a large scale, enabling convenient sample preparation for preclinical development .
化学反应分析
Types of Reactions
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo-, monohydrochloride, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthyridine derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo-, monohydrochloride, (S)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its therapeutic potential in treating infections and diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo-, monohydrochloride, (S)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
相似化合物的比较
Similar Compounds
- 1,6-Naphthyridine derivatives
- 1,7-Naphthyridine derivatives
- 2,6-Naphthyridine derivatives
Uniqueness
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo-, monohydrochloride, (S)- stands out due to its specific structural features and potential therapeutic applications. Its unique combination of functional groups and stereochemistry contributes to its distinct biological activities and makes it a valuable compound for further research and development .
属性
CAS 编号 |
138668-60-7 |
|---|---|
分子式 |
C21H20ClF3N4O3 |
分子量 |
468.9 g/mol |
IUPAC 名称 |
1-(2,4-difluorophenyl)-6-fluoro-5-methyl-7-[(3S)-3-(methylamino)pyrrolidin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H19F3N4O3.ClH/c1-10-16-18(29)13(21(30)31)9-28(15-4-3-11(22)7-14(15)23)19(16)26-20(17(10)24)27-6-5-12(8-27)25-2;/h3-4,7,9,12,25H,5-6,8H2,1-2H3,(H,30,31);1H/t12-;/m0./s1 |
InChI 键 |
HVLQDVSPNHQPCM-YDALLXLXSA-N |
手性 SMILES |
CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CC[C@@H](C3)NC)C4=C(C=C(C=C4)F)F)C(=O)O.Cl |
规范 SMILES |
CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CCC(C3)NC)C4=C(C=C(C=C4)F)F)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


